

# A Comparative Analysis of Crystal Packing in Fluorinated Benzamide Isomers

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## Compound of Interest

Compound Name: 2,4-Difluorobenzamide

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A detailed examination of the crystallographic data of ortho-, meta-, and para-fluorobenzamide isomers reveals the significant influence of fluorine substitution on their solid-state architecture. The distinct packing arrangements, driven by a network of intermolecular interactions, highlight the nuanced effects of positional isomerism on molecular assembly.

This guide provides a comparative overview of the crystal packing of 2-fluorobenzamide (ortho), 3-fluorobenzamide (meta), and 4-fluorobenzamide (para) for researchers, scientists, and drug development professionals. The data presented underscores the importance of fluorine's position on the phenyl ring in dictating the supramolecular structure, which can, in turn, influence the physicochemical properties of these compounds.

## Data Presentation: Crystallographic Parameters

The crystal structures of the three fluorobenzamide isomers exhibit distinct crystallographic parameters, as summarized in the table below. These differences in space group and unit cell dimensions are a direct consequence of the varied intermolecular interactions fostered by the different fluorine positions.

Parameter	2-Fluorobenzamide	3-Fluorobenzamide	4-Fluorobenzamide
Formula	C <sub>7</sub> H <sub>6</sub> FNO	C <sub>7</sub> H <sub>6</sub> FNO	C <sub>7</sub> H <sub>6</sub> FNO
Crystal System	Monoclinic	Monoclinic	Monoclinic
Space Group	P2 <sub>1</sub> /a	P2 <sub>1</sub> /c	P2 <sub>1</sub> /c
a (Å)	12.695(2)	14.898(3)	14.998(2)
b (Å)	20.534(2)	5.756(1)	6.136(1)
c (Å)	5.133(1)	7.421(1)	7.318(1)
β (°)	97.80(1)	101.99(1)	100.24(1)
Volume (Å <sup>3</sup> )	1325.5	622.2	662.1
Z	8	4	4

## Comparative Analysis of Intermolecular Interactions

The primary intermolecular interaction governing the crystal packing of all three isomers is the hydrogen bonding between the amide functional groups. However, the position of the fluorine atom introduces subtle yet significant variations in the overall packing motifs.

In 2-fluorobenzamide, the molecules are connected by one pair of hydrogen bonds to form asymmetric dimers.<sup>[1]</sup> These dimers are further linked by two additional kinds of hydrogen bonds, creating endless chains along the c-axis.<sup>[1]</sup>

The crystal structures of 3-fluorobenzamide and 4-fluorobenzamide are characterized by the formation of centrosymmetric dimers via N-H···O hydrogen bonds.<sup>[1]</sup> In the case of 3-fluorobenzamide, these dimers are linked into one-dimensional chains. In contrast, the dimers of 4-fluorobenzamide form two-dimensional networks.<sup>[1]</sup> The packing of 3-fluorobenzamide is isostructural with that of benzamide III.<sup>[2]</sup>

The role of the fluorine atom in the crystal packing extends beyond its influence on the hydrogen bonding network. Weak interactions such as C-H···F and C-H···O contacts, as well as π-π stacking, also contribute to the stability of the crystal lattices. The varied interplay of these forces, dictated by the fluorine's position, ultimately leads to the observed differences in the

crystal structures. The suppression of disorder in benzamide crystals upon ortho-fluorine substitution further highlights the significant impact of this halogen on crystal packing.[2][3]

## Experimental Protocols

The crystallographic data presented in this guide were obtained through single-crystal X-ray diffraction analysis. The general experimental workflow for such an analysis is outlined below.

### Synthesis and Crystallization

The fluorobenzamide isomers are typically synthesized through standard organic chemistry procedures. Single crystals suitable for X-ray diffraction are commonly grown from a hot aqueous solution by slow cooling to room temperature.[1] For instance, prism-like, colorless single crystals of N-(arylsulfonyl)-4-fluorobenzamides were obtained from the slow evaporation of their methanol solutions with a few drops of water.[4]

### X-ray Data Collection and Structure Refinement

A single crystal of appropriate dimensions (e.g.,  $0.4 \times 0.4 \times 0.5$  mm<sup>3</sup> for 2-fluorobenzamide) is mounted on a goniometer.[1] The data collection is performed on an automated four-circle diffractometer using monochromatized Mo K $\alpha$  radiation.[1] The intensity data are collected using a  $2\theta-\omega$  scan technique.[1] The crystal temperature is often controlled using a cryosystem.[2]

The collected data is then processed for data reduction, correction, and cell refinement. The crystal structure is solved using direct methods and refined by full-matrix least-squares procedures.[2] Non-hydrogen atoms are typically refined with anisotropic displacement parameters, while hydrogen atoms are placed in idealized positions and refined using a riding model.[2]

### Logical Relationships in Comparative Crystal Packing Analysis

The following diagram illustrates the logical workflow for the comparative analysis of the crystal packing of fluorinated benzamide isomers.

## Comparative Crystal Packing Analysis of Fluorinated Benzamide Isomers

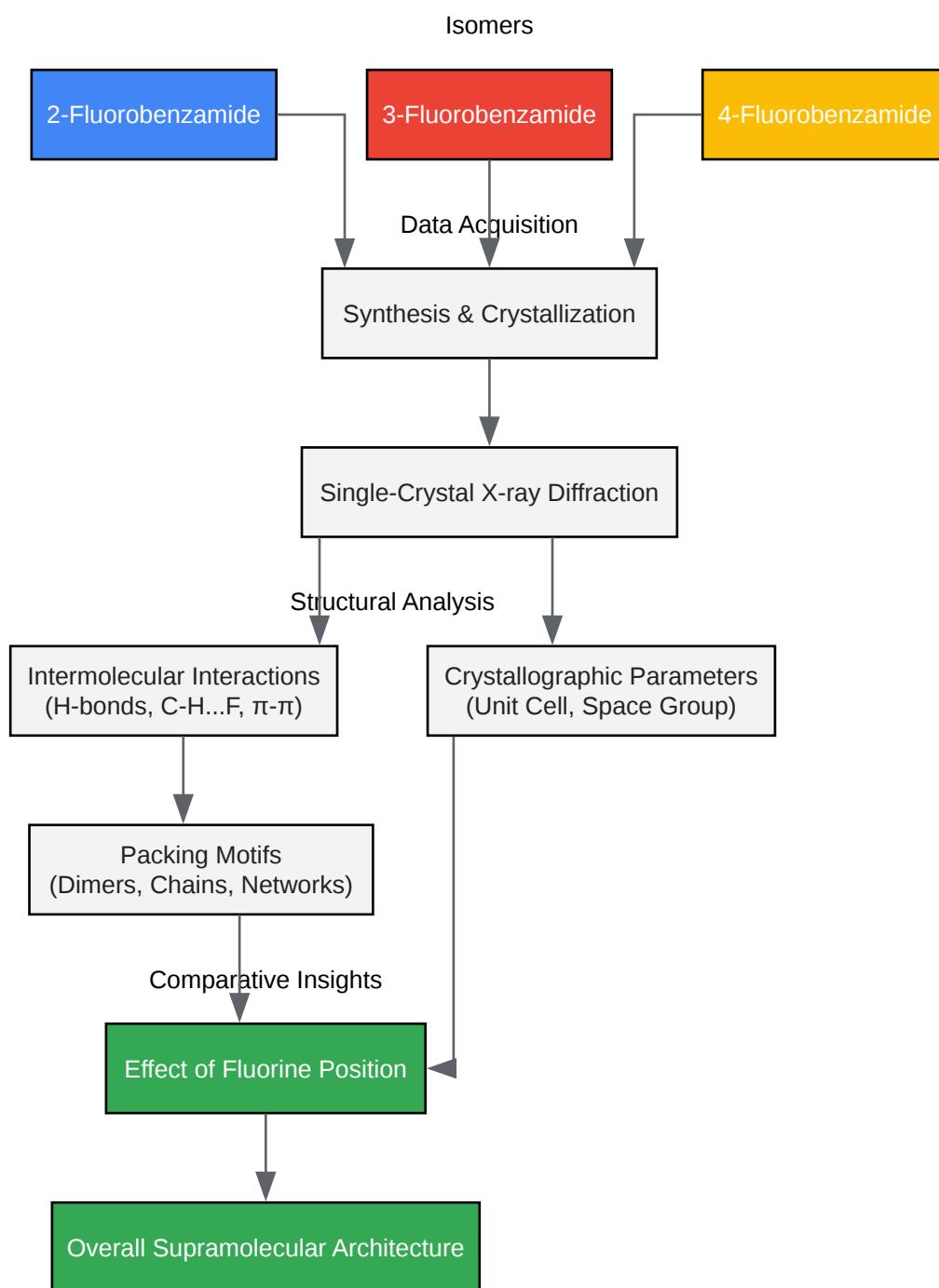
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Figure 1. Workflow for the comparative analysis of fluorinated benzamide isomer crystal packing.

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